REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH2:24])[CH3:20]>Cl>[CH2:19]([N:21]([CH2:25][CH3:26])[CH2:22][CH2:23][NH:24][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:24][CH2:23][CH2:22][N:21]([CH2:25][CH3:26])[CH2:19][CH3:20])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH3:20]
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
This acidic mixture is extracted with three aliquots of 200 ml of diethylether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is collected
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo at 30° C
|
Type
|
WASH
|
Details
|
The oily residue is washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
to give a precipitate which
|
Type
|
CUSTOM
|
Details
|
is dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NCCN(CC)CC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |